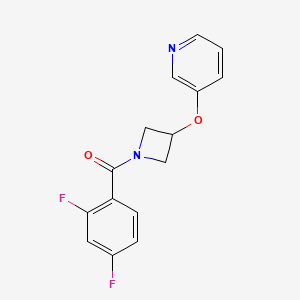

![molecular formula C19H18N2O4S B2968683 Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865200-16-4](/img/structure/B2968683.png)

Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

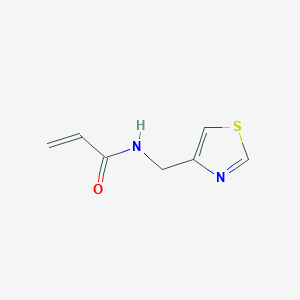

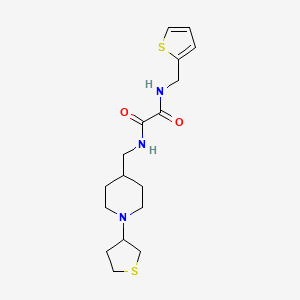

“Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the molecular formula C18H17N3O5S2. It has an average mass of 419.475 Da and a monoisotopic mass of 419.060974 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The exact molecular structure analysis of this specific compound is not available in the retrieved sources.Scientific Research Applications

Synthesis and Molecular Modelling for Medical Applications

A study by Ali et al. (2012) developed new iminothiazolidin-4-one acetate derivatives, including compounds structurally similar to Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate, as potent inhibitors of aldehyde and aldose reductase (ALR1 and ALR2). These enzymes are targets for treating diabetic complications, suggesting potential therapeutic applications of these derivatives. The study utilized molecular modeling to elucidate the binding modes and structure-selectivity relationships of these inhibitors, highlighting the significance of this compound class in drug discovery (Ali et al., 2012).

Green Synthesis in Ionic Liquid Media

Shahvelayati et al. (2017) explored an efficient and environmentally friendly synthesis approach for compounds structurally related to Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate. Their work highlights a three-component tandem reaction in ionic liquid media, demonstrating a green chemistry approach to synthesizing complex organic molecules. This method emphasizes the importance of sustainable practices in chemical synthesis, potentially applicable to the compound of interest (Shahvelayati et al., 2017).

Role in Fungal Metabolite Production

Research by Varma et al. (2006) identified phenylacetic acid derivatives produced by Curvularia lunata, including molecules with a structural resemblance to Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate. These compounds were evaluated for antimicrobial and antioxidant activities, suggesting potential applications in developing new antimicrobial agents. Although the specific compound was not directly studied, the findings indicate the broader relevance of benzothiazole derivatives in natural product chemistry and potential pharmaceutical applications (Varma et al., 2006).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives have a wide range of biological activities, including antimicrobial properties . They can interact with various enzymes and proteins in microbial cells, disrupting their normal functions .

Mode of Action

Benzimidazole derivatives are known to interact with their targets via hydrogen bonding, van der waals forces, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting their biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with various biochemical pathways in microbial cells, including dna synthesis, protein synthesis, and energy metabolism .

Result of Action

It is known that benzimidazole derivatives can exert various biological effects, including antimicrobial and antioxidant activities .

properties

IUPAC Name |

methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-24-14-8-9-15-16(11-14)26-19(21(15)12-18(23)25-2)20-17(22)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQBTQDYAZZQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)

![3-benzyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968616.png)